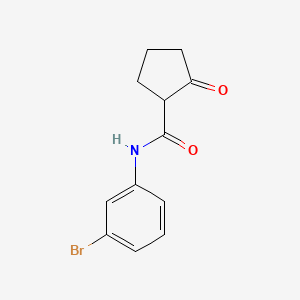
1-(2-methyl-1,3-thiazol-4-yl)ethan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-methyl-1,3-thiazol-4-yl)ethan-1-amine hydrochloride is a chemical compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methyl-1,3-thiazol-4-yl)ethan-1-amine hydrochloride typically involves the reaction of 2-methylthiazole with ethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The raw materials are mixed in reactors, and the reaction is monitored using advanced analytical techniques to ensure consistent quality. The final product is then purified using crystallization or distillation methods.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-methyl-1,3-thiazol-4-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of thiazole derivatives.
Aplicaciones Científicas De Investigación
1-(2-methyl-1,3-thiazol-4-yl)ethan-1-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(2-methyl-1,3-thiazol-4-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microbial cells by interfering with essential metabolic processes.
Comparación Con Compuestos Similares
1-(2-methyl-1,3-thiazol-4-yl)ethan-1-amine hydrochloride can be compared with other thiazole derivatives, such as:
2-Methylthiazole: A simpler thiazole compound with similar chemical properties.
Thiazole-4-carboxylic acid: Another thiazole derivative with different functional groups.
Thiamine (Vitamin B1): A naturally occurring thiazole derivative with essential biological functions.
Propiedades
Fórmula molecular |
C6H11ClN2S |
|---|---|
Peso molecular |
178.68 g/mol |
Nombre IUPAC |
1-(2-methyl-1,3-thiazol-4-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C6H10N2S.ClH/c1-4(7)6-3-9-5(2)8-6;/h3-4H,7H2,1-2H3;1H |
Clave InChI |
KOWGZOVDYFXPRJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=CS1)C(C)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-methylthieno-[3,4-b]-quinolin-9(4H)-one](/img/structure/B8279956.png)


![3-Hydroxy-5-[(pyridin-3-ylmethyl)sulfanyl]pyridin-2(1H)-one](/img/structure/B8279989.png)

![1-[4-Bromo-5-(2,4-dichlorophenyl)sulfanyl-2-thienyl]ethanone](/img/structure/B8280000.png)
![5-[[6-Methoxy-7-(2-methoxyethoxy)quinolin-4-yl]amino]-2-methylphenol](/img/structure/B8280013.png)


